(4R)-1,3-Thiazolidine-4-carbohydrazide
Description
(4R)-1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) substituted at the 4-position with a carbohydrazide group. The stereochemistry at the 4-position (R-configuration) is critical for its biological and chemical properties. This compound is structurally related to thiazolidine-4-carboxylic acids, which are known for their roles in medicinal chemistry, particularly as intermediates in synthesizing antimicrobial, antitumor, and antioxidant agents .
Key structural features include:
Properties
CAS No. |
156320-26-2 |
|---|---|
Molecular Formula |
C4H9N3OS |
Molecular Weight |
147.196 |
IUPAC Name |
(4R)-1,3-thiazolidine-4-carbohydrazide |
InChI |
InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
BHNQYDGVMUREET-VKHMYHEASA-N |
SMILES |
C1C(NCS1)C(=O)NN |
Synonyms |
4-Thiazolidinecarboxylicacid,hydrazide,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Thiazolidine derivatives commonly use cyclocondensation (e.g., thiosemicarbazides with thioacetic acid ), while thiadiazoles and rhodanines require specialized reagents like isothiocyanates or nitrobenzaldehydes .
- Functional Groups: The carbohydrazide group in the target compound distinguishes it from oxo- or thioxo-containing analogues (e.g., 4-thiazolidinones, rhodanines), which exhibit distinct reactivity in biological systems .
Spectroscopic and Physicochemical Properties
Table 2: Selected Spectral Data and pK Values
Key Observations :
- Acidity: Thiazolidine-4-carboxylic acids exhibit lower pK values (~2.1–3.5) compared to non-carboxylic derivatives, reflecting the electron-withdrawing effect of the COOH group .
- Hydrogen Bonding : The carbohydrazide group in (4R)-1,3-Thiazolidine-4-carbohydrazide enables extensive hydrogen bonding, similar to 1,3-Thiazole-4-carbonitrile’s C–H⋯N interactions .
Key Observations :
- Antimicrobial Potency : Thiadiazole derivatives (e.g., 1,2,3-Thiadiazole-4-carbohydrazide) show broad-spectrum activity due to their electrophilic C=S group , while (4R)-thiazolidine derivatives target specific bacterial enzymes .
- Stereochemical Influence : The 4R configuration in thiazolidine-carboxylic acids enhances binding to chiral biological targets, as seen in derivatives like (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid .
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